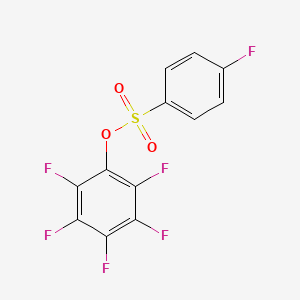

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate

説明

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate is an organic compound with the molecular formula C12H4F6O3S and a molecular weight of 342.21 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. It is primarily used in research applications, particularly in the field of proteomics .

準備方法

The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester . The reaction conditions generally include a solvent like dichloromethane and are conducted at room temperature.

化学反応の分析

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate undergoes various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. Common reagents used in these reactions include bases like sodium hydroxide and acids like sulfuric acid. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Organic Synthesis

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate is utilized as a versatile reagent in organic synthesis. Its high reactivity due to the presence of multiple fluorine atoms allows for selective reactions in the formation of complex molecular structures.

1.1. Fluorination Reactions

Fluorinated compounds are crucial in pharmaceuticals and agrochemicals. The compound serves as a fluorinating agent that can introduce fluorine into organic molecules, enhancing their biological activity and stability.

1.2. Sulfonation Reactions

The sulfonate group in this compound enables sulfonation reactions that are essential for synthesizing sulfonamide drugs and other biologically active compounds.

2.1. Polymer Chemistry

In polymer science, this compound is used to modify polymer surfaces to enhance their chemical resistance and thermal stability. The incorporation of fluorinated groups leads to materials with improved hydrophobicity and oleophobicity.

2.2. Coatings and Films

Fluorinated compounds are often used in coatings to provide water and stain resistance. This compound can be applied in formulating protective coatings for various substrates.

Proteomics Research

In proteomics, this compound is employed for labeling proteins and peptides. The unique properties of fluorinated groups allow for enhanced detection methods using mass spectrometry.

3.1. Case Study: Protein Labeling

A study demonstrated the effectiveness of this compound in labeling specific amino acids within proteins for subsequent analysis via liquid chromatography-mass spectrometry (LC-MS). This method provided higher sensitivity compared to traditional labeling techniques.

Data Table: Applications Overview

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Fluorination and sulfonation reactions | Enhanced reactivity and selectivity |

| Material Science | Polymer modification | Improved chemical resistance and stability |

| Coatings | Protective coatings | Water and stain resistance |

| Proteomics Research | Protein labeling | Increased sensitivity in detection methods |

作用機序

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate involves its ability to act as an electrophile in various chemical reactions. The presence of multiple fluorine atoms enhances its electrophilic character, making it highly reactive towards nucleophiles. This reactivity is exploited in the modification of proteins and peptides, where the compound forms covalent bonds with nucleophilic amino acid residues .

類似化合物との比較

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate can be compared to other fluorinated aromatic compounds, such as 2,3,4,5,6-pentafluorobenzaldehyde and 2,3,4,5,6-pentafluorobenzeneboronic acid . These compounds share similar structural features but differ in their reactivity and applications. For instance, 2,3,4,5,6-pentafluorobenzaldehyde is primarily used in the synthesis of fluorinated polymers, while 2,3,4,5,6-pentafluorobenzeneboronic acid is utilized in Suzuki coupling reactions .

生物活性

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate (CAS Number: 885950-58-3) is an organic compound notable for its application in biochemical research. With a molecular formula of C12H4F6O3S and a molecular weight of 342.21 g/mol, this sulfonate ester is primarily utilized as a reagent in proteomics to modify proteins and peptides, thereby facilitating the study of protein interactions and enzymatic functions .

The compound is characterized by its fluorinated aromatic structure, which enhances its reactivity and solubility in biological systems. The presence of multiple fluorine atoms contributes to its unique biochemical properties, allowing it to interact with various biomolecules effectively.

This compound acts through several mechanisms:

- Covalent Bond Formation : The sulfonate ester group can form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to alterations in enzyme conformation and activity, impacting their catalytic functions.

- Enzyme Inhibition/Activation : By binding to the active sites of enzymes, this compound can function as either an inhibitor or an activator. Such binding may modulate the enzyme's activity, influencing metabolic pathways.

- Gene Expression Modulation : The compound may also interact with regulatory proteins, affecting their function and subsequently influencing gene expression.

Biochemical Interactions

The biological activity of this compound has been explored in various studies:

- Protein Modification : It is employed in the modification of proteins to study protein-protein interactions and protein-ligand binding dynamics. This is particularly relevant in proteomics where understanding these interactions is crucial for elucidating cellular mechanisms .

- Enzymatic Studies : Research indicates that this compound can significantly affect enzyme kinetics by altering substrate affinity or turnover rates through its interaction with enzyme active sites.

Case Studies

Several case studies highlight the compound's utility in biological research:

- Proteomics Applications : In a study focusing on protein modifications using sulfonate esters, researchers demonstrated that this compound could effectively label specific amino acid residues in target proteins. This labeling was instrumental in mapping protein interaction networks and understanding post-translational modifications .

- Enzyme Activity Inhibition : A specific case involved the assessment of this compound's inhibitory effects on a particular enzyme involved in metabolic pathways. The results indicated that at concentrations around 50 μM, significant inhibition was observed without affecting cell viability .

Metabolic Pathways

The metabolism of this compound typically involves hydrolysis into phenolic and sulfonic acid derivatives. These metabolites can further participate in various biochemical reactions within the cell:

- Hydrolysis Products : The hydrolysis process leads to products that may exhibit distinct biological activities compared to the parent compound.

- Impact on Metabolic Flux : The presence of these metabolites can influence overall metabolic flux within cellular pathways by interacting with other enzymes and cofactors.

Transport and Distribution

The transport mechanisms for this compound within biological systems include:

- Cellular Uptake : It can enter cells via passive diffusion or active transport mechanisms facilitated by specific transport proteins.

- Subcellular Localization : Once inside the cell, its localization can vary based on targeting signals or modifications. This localization is critical for determining its biological effects as it influences interactions with cellular components .

Summary Table of Biological Activity

| Activity Type | Description |

|---|---|

| Covalent Bond Formation | Forms covalent bonds with nucleophilic residues on enzymes and proteins |

| Enzyme Modulation | Acts as an inhibitor or activator affecting enzyme kinetics |

| Gene Expression | Modulates activity of regulatory proteins influencing gene expression |

| Metabolism | Undergoes hydrolysis producing biologically active metabolites |

| Transport Mechanisms | Mediated by passive diffusion or active transport; localized in specific cellular compartments |

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-fluorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F6O3S/c13-5-1-3-6(4-2-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGXRWOGAFUFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401219967 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401219967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885950-58-3 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401219967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。